4-(MORPHOLINE-4-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
CAS No.: 312592-98-6
Cat. No.: VC4604189
Molecular Formula: C18H17N3O4S3
Molecular Weight: 435.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312592-98-6 |
|---|---|
| Molecular Formula | C18H17N3O4S3 |
| Molecular Weight | 435.53 |
| IUPAC Name | 4-morpholin-4-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H17N3O4S3/c22-17(20-18-19-15(12-27-18)16-2-1-11-26-16)13-3-5-14(6-4-13)28(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10H2,(H,19,20,22) |
| Standard InChI Key | CMHHNZNZIGLKGM-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: Not directly available, but based on similar compounds, it would likely involve a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
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Molecular Weight: Estimated to be around 400-500 g/mol, depending on the exact structure.
Potential Biological Activities
Compounds with similar structures have shown promise in various biological assays:
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Antimicrobial Activity: Thiophene and thiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
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Anticancer Activity: The presence of thiazole and thiophene rings in some compounds has been associated with anticancer effects, often through mechanisms involving cell cycle arrest or apoptosis induction .
Synthesis and Molecular Modeling
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring and the introduction of the morpholine sulfonamide group. Molecular modeling studies can help predict the binding affinity of these compounds to specific biological targets, which is crucial for optimizing their pharmacological properties.
Synthesis Steps
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Thiazole Ring Formation: This often involves the reaction of a suitable aldehyde with a thioamide.
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Introduction of Thiophene Ring: This can be achieved through cross-coupling reactions.
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Attachment of Morpholine Sulfonamide Group: Typically involves a sulfonamide coupling reaction.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Weight | Molecular Formula | Potential Activities |
|---|---|---|---|
| N-(4-methoxyphenyl)-3-[5-(morpholine-4-sulfonyl)thiophen-2-yl]benzamide | 458.55 | C22 H22 N2 O5 S2 | Antimicrobial, anticancer |
| N-[4-(Morpholine-4-sulfonyl)phenyl]-5-nitrothiophene-2-carboxamide | 397.4 | C15H15N3O6S2 | Antimicrobial, anticancer |
| 2-(morpholine-4-sulfonyl)-4-nitro-N-[2-(thiophen-2-yl)ethyl]aniline | 397.46 | C16H19N3O5S2 | Antimicrobial |
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